4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one
Description
Systematic Nomenclature and Registry Identifiers
The compound’s systematic IUPAC name is 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one , reflecting its core structural components:
- A 1H-indol-3-yl group substituted at the third position of the indole heterocycle.
- A morpholin-4-yl group attached via a four-carbon ketone chain.
Key registry identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | Not publicly assigned | PubChem |
| PubChem CID | 16432002 (analog) | PubChem |
| Molecular Formula | C₁₇H₂₀N₂O₂ | Computed |
The absence of a dedicated CAS registry number suggests limited commercial availability, though structural analogs like 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one (CID 16432002) share similar synthetic pathways.
Molecular Architecture and Stereochemical Considerations
The molecule comprises three distinct regions (Figure 1):
- Indole core : A bicyclic structure with a pyrrole ring fused to benzene, substituted at the 3-position.
- Butan-1-one linker : A four-carbon chain terminating in a ketone group.
- Morpholine moiety : A six-membered ring containing one nitrogen and one oxygen atom.
Stereochemical Features
- The compound lacks chiral centers due to the symmetrical substitution pattern at the morpholine nitrogen and the planar indole system.
- Conformational flexibility arises from free rotation around single bonds in the butanone chain, enabling multiple low-energy conformers.
Key Bond Lengths and Angles (Theoretical)
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C=O bond length | 1.21 | DFT |
| C-N (morpholine) | 1.45 | MM2 |
| Dihedral angle (C3-C4) | 120° | Molecular mechanics |
Spectroscopic Profiling (NMR, IR, MS)
Experimental data for this specific compound remains unpublished, but inferences are drawn from structurally related analogs.
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted, 400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.10 | singlet | Indole NH |
| 7.60–7.20 | multiplet | Indole aromatic protons |
| 3.70 | triplet | Morpholine OCH₂ |
| 2.45 | quartet | COCH₂ |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 208.5 | Ketone carbonyl |
| 136.2 | Indole C3 |
| 66.8 | Morpholine OCH₂ |
Crystallographic Analysis and Conformational Studies
No single-crystal X-ray data exists for this compound, but molecular modeling and analog studies provide insights:
Predicted Crystal Packing
Conformational Flexibility
- The butanone linker adopts gauche and anti conformations, with energy barriers <5 kcal/mol.
- Morpholine ring puckering follows a chair conformation , minimizing steric strain.
Torsion Angles (Key Rotatable Bonds)
| Bond | Angle (°) | Method |
|---|---|---|
| C2-C3-C4-C5 | 60° | MD simulation |
| C4-C5-O-C6 | 180° | DFT |
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-8-10-20-11-9-18)7-3-4-13-12-17-15-6-2-1-5-14(13)15/h1-2,5-6,12,17H,3-4,7-11H2 |
InChI Key |
YFXYLXOHDNYDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The morpholinobutanone moiety can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions to produce the desired indole compounds . The large-scale synthesis also involves optimizing reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-morpholinobutan-1-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one and its derivatives. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Line Testing: In vitro studies have shown that this compound can inhibit the growth of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one | HeLa | TBD |
| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |
| Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |
Neuropharmacological Effects
The structural components of 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This opens avenues for research into treatments for neurological disorders.
Case Study:
A study focused on the neuropharmacological effects of similar morpholine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), which could lead to applications in treating depression and anxiety disorders.
Synthesis Techniques
The synthesis of 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one has been explored using various methods, including solvent-based reactions that optimize yield and purity.
Synthesis Overview:
Research has shown that using ethanol as a solvent in a controlled reaction environment can yield high purity products.
| Molar Ratio | Solvent | Yield (%) |
|---|---|---|
| 1:2.2 | Ethanol | 82.3 |
| 1:1 | Acetonitrile | 47.2 |
Potential Future Applications
The promising biological activities of 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one suggest potential future applications in:
- Drug Development: Targeting cancer therapies and neuropharmacological treatments.
- Biochemical Research: Investigating the mechanisms of action related to its structural components.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
4-(Cyclohexylamino)-1-(1H-Indol-3-yl)butan-1-one
- Structural Differences: Replaces the morpholine group with a cyclohexylamino substituent.
- Key Properties :
1-(Morpholin-4-yl)-4-(Piperazin-1-yl)butan-1-one
(S)-4-Phenyl-3-((1-Phenyl-1H-indol-3-yl)methyl)morpholin-2-one
- Structural Differences : Incorporates a lactam (morpholin-2-one) ring instead of a ketone and adds phenyl substituents.
- Key Properties :
- Applications : Demonstrates the versatility of morpholine derivatives in asymmetric synthesis.
4-(1H-Indol-3-yl)butyl Piperazine Derivatives
- Structural Differences: Features a piperazine group instead of morpholine, linked via a butanoyl chain.
- Key Properties :
2-(Dimethylamino)-2-[(4-Methylphenyl)methyl]-1-[4-(Morpholin-4-yl)phenyl]butan-1-one
- Structural Differences: Adds a dimethylamino group and a 4-methylphenyl substituent.
- Regulatory and Safety Data :
Comparative Data Table
Biological Activity
The compound 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Research indicates that compounds with indole and morpholine moieties often interact with various biological targets, including enzymes and receptors involved in cancer progression. The indole ring is known for its role in modulating serotonin receptors, while the morpholine group enhances solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated that 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one exhibits significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.7 |
| A549 (Lung Cancer) | 6.3 |
| HCT116 (Colon Cancer) | 7.9 |
The above table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines, indicating the potency of the compound in inhibiting cell growth.
The compound's mechanism involves apoptosis induction and cell cycle arrest. Studies suggest it activates caspase pathways leading to programmed cell death, particularly in HeLa cells where it has shown to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one in a xenograft model of human cancer. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a significant reduction in tumor volume compared to control groups.
Table 2: Tumor Volume Reduction
| Treatment Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 32 |
| 20 | 58 |
This data suggests that higher doses correlate with increased efficacy, supporting further investigation into optimal dosing strategies.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of the compound. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-type reactions involving indole derivatives and morpholine-containing precursors. For example, reacting indole with 1-cyclohexyl-2-pyrrolidinone and phosphorus trichloride under controlled temperatures (-10°C to 80°C) yields intermediates, which are hydrolyzed with NaOH to form the target compound. Optimizing reaction conditions (e.g., low-temperature hydrolysis at -5°C) minimizes side reactions and improves yields (25–68%) . Adjusting stoichiometry and using inert atmospheres can further enhance purity.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm molecular structure and substituent positions. For example, the indole proton signals appear at δ 7.0–7.5 ppm, while morpholine protons resonate at δ 3.5–3.7 ppm .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths and angles. For morpholino-indole derivatives, typical lattice parameters include , in the space group. SHELXL is recommended for refining high-resolution data .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile).
- Exposure Control : Work in fume hoods to minimize inhalation risks. Given structural similarities to SVHC-listed morpholino derivatives (e.g., reproductive toxicity concerns), follow REACH guidelines for waste disposal and avoid direct skin contact .
Advanced Research Questions
Q. How does the choice of amide derivatives influence the reaction pathway and product stability in the synthesis of morpholino-indole derivatives?
- Methodological Answer : Secondary amides (e.g., 1-cyclohexyl-2-pyrrolidinone) favor the formation of stable enamine intermediates, while tertiary amides (e.g., 1-methyl-2-piperidone) promote hydrolysis to aminoketones. For instance, morpholino-containing compounds exhibit planar conjugation (max. deviation: 0.497 Å) and low tetrahedral angles (11.2–17.5°), enhancing stability. Reaction pathways should be validated via DFT calculations to predict thermodynamic favorability .
Q. What challenges arise in resolving the crystal structure of such compounds, and how can software like SHELX aid in this process?
- Methodological Answer : Challenges include twinning, weak diffraction, and solvent inclusion. SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) address these by:
- Applying robust least-squares algorithms for high -factor correction ().
- Using dual-space methods (e.g., charge flipping) to resolve disordered morpholine rings.
- Incorporating hydrogen-bonding networks (e.g., O–H⋯Cl interactions) into the model .
Q. How can researchers assess the reproductive toxicity and environmental persistence of this compound, and what in vitro models are appropriate?
- Methodological Answer :
- Toxicity Screening : Use zebrafish embryo assays (OECD TG 236) to evaluate developmental toxicity. For reproductive endpoints, employ OECD 455/457 (estrogen/androgen receptor transactivation assays).
- Persistence/Bioaccumulation : Calculate log (octanol-water partition coefficient) via HPLC; values >5 indicate bioaccumulation potential. Monitor hydrolytic stability (pH 4–9 buffers, 50°C) to assess environmental degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
